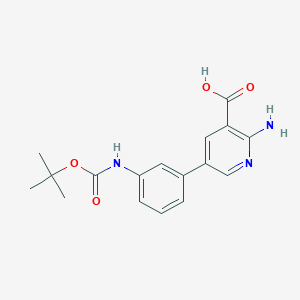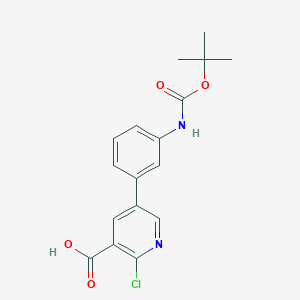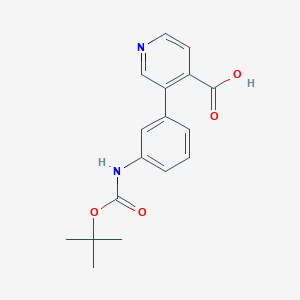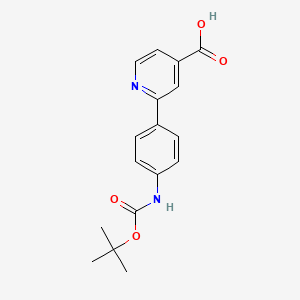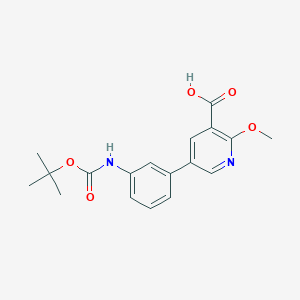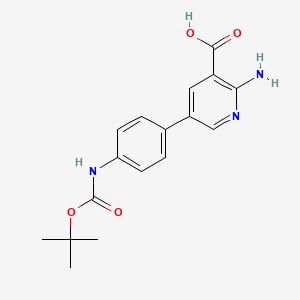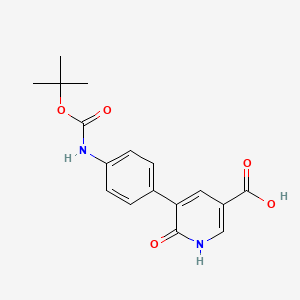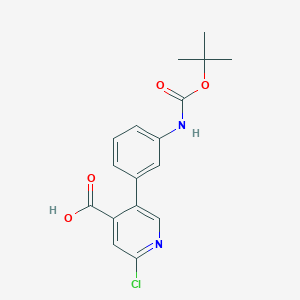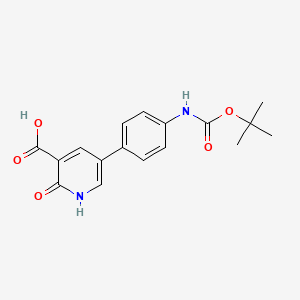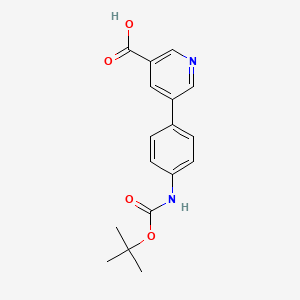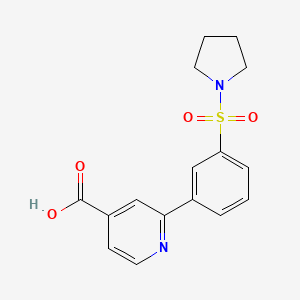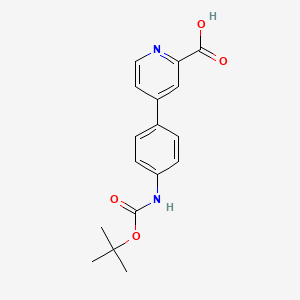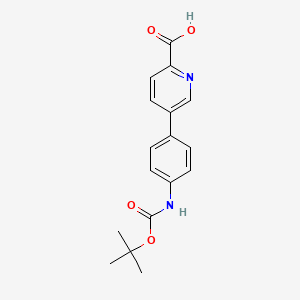
5-(4-BOC-Aminophenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)picolinic acid: is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-BOC-Aminophenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected 4-BOC-aminophenyl is then coupled with picolinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-(4-BOC-Aminophenyl)picolinic acid can be obtained.
Deprotected Amine: Removal of the BOC group yields 5-(4-aminophenyl)picolinic acid.
科学的研究の応用
Chemistry:
Ligand Synthesis: Used in the synthesis of ligands for coordination chemistry and catalysis.
Building Block: Serves as a building block for the synthesis of more complex organic molecules.
Biology:
Bioconjugation: Utilized in the preparation of bioconjugates for studying biological processes.
Fluorescent Probes: Modified to create fluorescent probes for imaging and diagnostic applications.
Medicine:
Drug Development: Investigated for potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(4-BOC-Aminophenyl)picolinic acid largely depends on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its picolinic acid moiety. The BOC-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions or interactions.
類似化合物との比較
- 4-(4-BOC-Aminophenyl)picolinic acid
- 3-(4-BOC-Aminophenyl)picolinic acid
- Picolinic acid
Comparison:
- Structural Differences: The position of the BOC-aminophenyl group on the picolinic acid ring differentiates these compounds.
- Reactivity: The reactivity of these compounds can vary based on the position of the substituents, affecting their suitability for different applications.
- Applications: While all these compounds can be used in ligand synthesis and bioconjugation, their specific applications may differ based on their unique properties.
5-(4-BOC-Aminophenyl)picolinic acid stands out due to its specific substitution pattern, which can offer unique reactivity and interaction profiles in various chemical and biological contexts.
特性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-7-4-11(5-8-13)12-6-9-14(15(20)21)18-10-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCCTHXSCSCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
